Urea, (1-methylcyclopentyl)- Urea, (1-methylcyclopentyl)-
Brand Name: Vulcanchem
CAS No.: 3569-78-6
VCID: VC14257433
InChI: InChI=1S/C7H14N2O/c1-7(9-6(8)10)4-2-3-5-7/h2-5H2,1H3,(H3,8,9,10)
SMILES:
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol

Urea, (1-methylcyclopentyl)-

CAS No.: 3569-78-6

Cat. No.: VC14257433

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Urea, (1-methylcyclopentyl)- - 3569-78-6

Specification

CAS No. 3569-78-6
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name (1-methylcyclopentyl)urea
Standard InChI InChI=1S/C7H14N2O/c1-7(9-6(8)10)4-2-3-5-7/h2-5H2,1H3,(H3,8,9,10)
Standard InChI Key SOPWCEFXKLAPKS-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC1)NC(=O)N

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The IUPAC name 1-methyl-3-[(1-methylcyclopentyl)methyl]urea reflects its urea backbone substituted with a 1-methylcyclopentylmethyl group at the N3 position and a methyl group at the N1 position . Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O
Molecular Weight170.25 g/mol
SMILES NotationCC1(CCCC1)CNC(=O)NC
InChIKeyXWTMEYBMQUYXPI-UHFFFAOYSA-N

The SMILES string illustrates the methylcyclopentylmethyl branch (CC1(CCCC1)CN) attached to the urea functional group (NC(=O)NC). The InChIKey provides a unique identifier for database searches and computational modeling.

Structural Analysis

The compound’s 2D structure consists of a urea core (NH₂–CO–NH–) with two substituents:

  • A methyl group at the N1 position.

  • A 1-methylcyclopentylmethyl group at the N3 position, forming a bicyclic hydrocarbon chain.

3D conformational analysis reveals steric interactions between the cyclopentyl ring and the urea moiety, potentially influencing its solubility and reactivity . The methyl group on the cyclopentyl ring enhances lipophilicity, a trait critical for membrane permeability in bioactive molecules.

Physicochemical Properties

Experimental Data Gaps

PubChem lists computed properties but lacks experimental data for:

  • Melting/boiling points

  • Solubility in water or organic solvents

  • Partition coefficients (LogP)

Predicted Behavior

  • Lipophilicity: The methylcyclopentyl group suggests moderate hydrophobicity, favoring solubility in nonpolar solvents.

  • Stability: Urea derivatives are generally stable but may hydrolyze under strong acidic or basic conditions.

Future Research Directions

  • Synthetic Optimization: Develop efficient routes for large-scale production.

  • Environmental Impact Studies: Assess biodegradation and ecotoxicological profiles.

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity.

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